3'-Desoxícítidina

Descripción general

Descripción

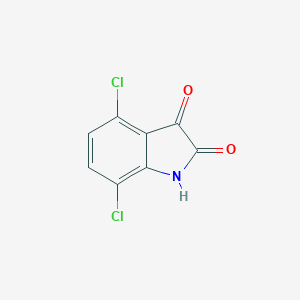

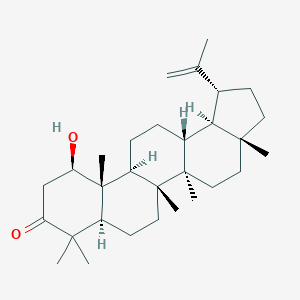

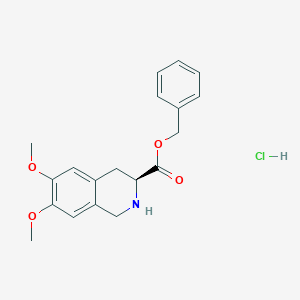

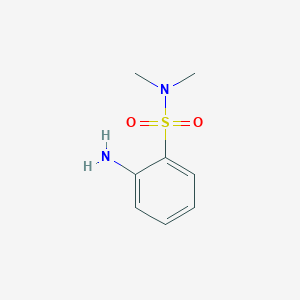

La 3’-Desoxicitidina es un análogo de nucleósido que es estructuralmente similar a la citidina, pero carece de un grupo hidroxilo en la posición 3’ del azúcar ribosa. Esta modificación la convierte en un compuesto valioso en diversas aplicaciones bioquímicas y médicas, particularmente en el estudio de la síntesis de ADN y como posible agente terapéutico.

Aplicaciones Científicas De Investigación

La 3’-Desoxicitidina tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Sirve como herramienta para estudiar los mecanismos de síntesis y reparación del ADN.

Medicina: Se investiga por su potencial como agente antiviral y anticancerígeno.

Mecanismo De Acción

La 3’-Desoxicitidina ejerce sus efectos principalmente a través de su incorporación en el ADN. Una vez fosforilado a su forma trifosfato activa, puede incorporarse a la cadena de ADN en crecimiento por la ADN polimerasa. Esta incorporación puede conducir a la terminación de la cadena debido a la ausencia del grupo hidroxilo 3’, inhibiendo así la síntesis y replicación del ADN . Este mecanismo es particularmente útil en las terapias antivirales y anticancerígenas, donde la inhibición de la síntesis de ADN puede prevenir la proliferación de células malignas o infectadas.

Análisis Bioquímico

Biochemical Properties

3’-Deoxycytidine can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This interaction with deoxycytidine kinase is crucial for its role in biochemical reactions. It also interacts with other enzymes and proteins, such as cytidine deaminase (CDD), which can inactivate it .

Cellular Effects

3’-Deoxycytidine has significant effects on various types of cells and cellular processes. It can slow the cell cycle by interfering with the methylation of the P15/INK4B gene, increasing the expression of P15/INK4B protein, which subdues the transformation of myelodysplastic syndromes (MDS) to leukemia . This indicates that 3’-Deoxycytidine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 3’-Deoxycytidine involves its conversion to dCMP by deoxycytidine kinase, which is then further converted to dUMP and dTMP . This process involves binding interactions with the enzyme deoxycytidine kinase, leading to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of 3’-Deoxycytidine can change over time in laboratory settings. For instance, when 3’-Deoxycytidine was used in an engineered Escherichia coli strain, it showed high yield but also co-produced byproducts . This suggests that the stability, degradation, and long-term effects of 3’-Deoxycytidine on cellular function can vary in in vitro or in vivo studies.

Metabolic Pathways

3’-Deoxycytidine is involved in several metabolic pathways. It can be inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to its (in)activation .

Transport and Distribution

The transport and distribution of 3’-Deoxycytidine within cells and tissues involve several factors. For instance, the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase can influence 3’-Deoxycytidine metabolism .

Subcellular Localization

The subcellular localization of 3’-Deoxycytidine is primarily in the cytoplasm in several cell types, and the enzyme is more concentrated in the perinuclear and cellular membrane area . When 3’-Deoxycytidine is overexpressed in cells, it is mainly located in the nucleus . This suggests that 3’-Deoxycytidine may have targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3’-Desoxicitidina normalmente implica la eliminación selectiva del grupo hidroxilo en la posición 3’ de la citidina. Un método común incluye el uso de desaminasas de citidina y fosforilasas de nucleósidos en un sistema de cascada multienzimático . Otro enfoque implica la reacción de transglucosilación utilizando 2-N-palmitoil-guanina y 3’,5’-di-O-acetil-4-N-benzoil-2’-desoxicitidina como materiales de partida en presencia de un ácido de Lewis y un agente sililante .

Métodos de Producción Industrial: La producción industrial de 3’-Desoxicitidina se puede lograr mediante ingeniería metabólica de cepas microbianas. Por ejemplo, Escherichia coli puede modificarse genéticamente para mejorar la producción de desoxicitidina mediante la eliminación de enzimas de degradación específicas y la optimización de la vía biosintética .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3’-Desoxicitidina se somete a varias reacciones químicas, que incluyen la fosforilación, la desaminación y la glicosilación. Se puede fosforilar en la posición 5’ por la desoxicitidina cinasa para formar desoxicitidina monofosfato (dCMP), que es un precursor de la síntesis de ADN .

Reactivos y Condiciones Comunes:

Fosforilación: Desoxicitidina cinasa y ATP.

Desaminación: Desaminasa de citidina.

Glicosilación: Ácidos de Lewis y agentes sililantes.

Productos Principales:

Fosforilación: Desoxicitidina monofosfato (dCMP).

Desaminación: Desoxiuridina.

Glicosilación: Diversos análogos de nucleósidos.

Comparación Con Compuestos Similares

La 3’-Desoxicitidina es similar a otros análogos de nucleósidos como:

2’-Desoxicitidina: Carece de un grupo hidroxilo en la posición 2’.

Zalcitabina (2’,3’-Didesoxicitidina): Carece de grupos hidroxilo en las posiciones 2’ y 3’ y se utiliza como fármaco antirretroviral.

Decitabina (5-Aza-2’-desoxicitidina): Contiene un átomo de nitrógeno adicional en el anillo de pirimidina y se utiliza como agente anticancerígeno.

Singularidad: La característica única de la 3’-Desoxicitidina es su eliminación selectiva del grupo hidroxilo 3’, lo que le permite actuar como terminador de cadena en la síntesis de ADN sin las modificaciones adicionales que se encuentran en otros análogos de nucleósidos. Esto la convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas.

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOTKZTEUZTHX-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990793 | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-33-2 | |

| Record name | 3′-Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3'-Deoxycytidine, after being phosphorylated to its triphosphate form, primarily targets DNA polymerases and DNA primase. [, ] This chain-terminating nucleotide analog acts as a competitive inhibitor, mimicking natural substrates (dCTP for DNA polymerase and CTP/UTP for RNA polymerase). [, ] Incorporation of 3'-deoxycytidine triphosphate into DNA halts further DNA synthesis due to the absence of a 3'-hydroxyl group required for chain elongation. [, , ] This inhibition of DNA replication leads to cytotoxicity, particularly in rapidly dividing cells like cancer cells. [, ]

A:

- Spectroscopic Data:

ANone: While specific details about material compatibility aren't provided in the given papers, 3'-Deoxycytidine is typically handled in laboratory settings using standard techniques for nucleoside analogs. Stability can vary depending on conditions:

- Transcription Start Site Mapping: The chain-terminating property of 3'-deoxycytidine triphosphate is exploited to specifically terminate RNA transcripts at cytosine residues, enabling the identification of transcription start sites. [, , ]

A: Yes, density functional theory (DFT) calculations have been used to study the conformational properties of 3'-Deoxycytidine and its analogs. [] These calculations provided insights into the impact of structural modifications on the sugar puckering and intramolecular hydrogen bond network. [] Further research may involve QSAR modeling to predict the activity of novel analogs.

ANone: Several studies explore modifications of 3'-Deoxycytidine and their impact:

- 3'-Hydroxyl Group: Essential for its activity. Replacing it with hydrogen (as in 3'-deoxycytidine) leads to loss of substrate activity for DNA polymerases. []

- Base Modifications:

- 5-Halogenation: 5-Bromo and 5-iodo derivatives of 3'-deoxycytidine demonstrated antiviral activity against Herpes Simplex Virus (HSV). []

- N4-Hydroxy: N4-Hydroxy-3'-deoxycytidine and its analogs were synthesized and tested against BVDV and HCV, but none showed superior activity to the parent compound. []

- Sugar Modifications:

- 2'-Modifications: 2'-O-acetyl, 2'-O-acetyl-5'-O-acetyl, and 2',5'-di-O-acetyl derivatives of 3'-deoxy-ara-C showed similar or slightly better anticancer activity compared to the parent compound. []

- Carbocyclic Analogs: Carbocyclic analogs of 3'-deoxycytidine exhibited varying degrees of antiviral activity against HSV and influenza virus, with carbodine showing promising activity against influenza. [, ]

ANone: While detailed formulation strategies for 3'-Deoxycytidine are not discussed in the provided papers, information on its stability and potential approaches can be inferred:

A: The studies don't extensively cover 3'-Deoxycytidine resistance, but one paper suggests that impaired cellular accumulation of the related compound 2',3'-dideoxy-3'-thiacytidine (3TC) may play a role in acquired resistance. [] This resistance was independent of multidrug resistant protein 4 (MRP4) but potentially linked to the upregulation of ATP-binding cassette C11 (ABCC11). [] Resistance mechanisms to nucleoside analogs often involve alterations in drug uptake, phosphorylation, or target enzyme activity.

ANone: The papers provided do not delve into detailed toxicology or long-term safety profiles.

ANone: Several papers mention in vitro studies:

- Cancer Cell Lines: 3'-Deoxy-ara-C, a close analog, displayed significant anticancer activity against various cancer cell lines (CCRF-CEM, L1210, P388, S-180) with varying ED50 values. []

- Viral Inhibition: 3'-Deoxycytidine inhibited HCV-like RNA template replication in a cell-based assay. []

- Toad Bladder Model: While not a direct measure of 3'-Deoxycytidine's efficacy, studies on toad bladder revealed that its action on sodium transport, influenced by aldosterone, was not sensitive to rRNA synthesis inhibition by 3'-Deoxycytidine within the first 3 hours. []

ANone: Common analytical techniques mentioned include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.